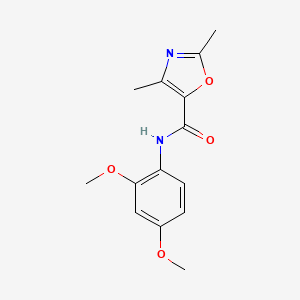

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-13(20-9(2)15-8)14(17)16-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOQMSSGYIVIQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)C(=O)NC2=C(C=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2,4-dimethoxybenzaldehyde and an amine derivative.

Introduction of the Carboxamide Group: This step involves the reaction of the oxazole intermediate with a carboxylic acid derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemical Properties and Structure

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is characterized by the following chemical structure:

- IUPAC Name: N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

- Molecular Formula: C13H15N3O4

- Molecular Weight: 273.28 g/mol

The oxazole ring system contributes to its biological activity, particularly in targeting specific enzymes and receptors involved in disease processes.

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing the oxazole moiety. Research indicates that N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of N-(2,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

| Cell Line Tested | Percent Growth Inhibition (PGI) | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| SNB-19 | 86.61% | 15 | HDAC Inhibition |

| OVCAR-8 | 85.26% | 20 | Topoisomerase II Inhibition |

| NCI-H460 | 75.99% | 25 | Induction of Apoptosis |

| HOP-92 | 67.55% | 30 | Inhibition of Cell Proliferation |

Case Study: A study published in the Journal of Medicinal Chemistry investigated the synthesis and biological evaluation of this compound against various cancer cell lines. The findings demonstrated that modifications on the oxazole ring enhanced its cytotoxicity through increased binding affinity to target proteins involved in cell cycle regulation.

Antimicrobial Applications

In addition to its anticancer properties, N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has shown promising antimicrobial activities.

Table 2: Antimicrobial Activity of N-(2,4-Dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| C. albicans | 64 |

Case Study: A comprehensive investigation into the antimicrobial efficacy of this compound revealed that it inhibited bacterial growth effectively. The presence of the dimethoxy group was found to enhance lipophilicity and membrane permeability, contributing to its antimicrobial properties.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the oxazole ring significantly influence biological activity. For instance:

- Electron-withdrawing groups enhance anticancer efficacy by improving binding affinity.

- Modifications to the phenyl groups can lead to increased potency against both cancerous cells and microbial strains.

Mechanism of Action

The compound exerts its effects primarily by inhibiting bacterial RNA polymerase. This enzyme is crucial for the transcription of bacterial DNA into RNA, and its inhibition leads to the suppression of bacterial growth. The compound interacts with the switch region of the bacterial RNA polymerase, disrupting its function and preventing the synthesis of essential bacterial proteins .

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

The 2,4-dimethoxyphenyl group distinguishes the target compound from analogs with alternative substitution patterns:

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) () contains a 3,4-dimethoxyphenethylamine moiety.

- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide () features a benzimidazole core with 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. The 4-methoxy group on the second phenyl ring may enhance solubility relative to the target’s purely dimethoxy-substituted system .

Key Insight : The 2,4-dimethoxy configuration in the target compound likely optimizes electronic effects (e.g., resonance donation) while minimizing steric clashes compared to 3,4-substituted analogs.

Heterocyclic Core Variations

The 2,4-dimethyl-1,3-oxazole core is compared to other heterocycles in similar carboxamides:

- Isoxazole Derivatives: N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide () replaces the oxazole with an isoxazole ring.

- Triazole Derivatives : 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids () use a triazole core, which offers additional hydrogen-bonding sites but reduced aromatic stability compared to oxazoles .

- Thiazole/Oxadiazole Systems : N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide () combines thiazole and oxadiazole rings, increasing molecular complexity and polarity .

Key Insight : The oxazole core in the target compound balances aromatic stability and moderate polarity, making it advantageous for membrane permeability compared to more polar heterocycles like triazoles or oxadiazoles.

Carboxamide Linkage Modifications

The carboxamide group in the target compound is compared to analogs with alternative substituents:

- N-(2,4-Difluorophenyl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide () replaces the oxazole with a hexahydroquinoline system and uses a difluorophenyl group. Fluorine substituents increase electronegativity and metabolic stability but reduce electron-donating capacity relative to methoxy groups .

Key Insight : The dimethoxyphenyl carboxamide in the target compound provides a balance of electron donation and steric bulk, which may improve receptor binding compared to fluorinated or acetylated analogs.

Physicochemical Properties

- Melting Point : Rip-B () has a melting point of 90°C, suggesting that the target compound, with its lipophilic methyl and methoxy groups, may exhibit a lower melting point and higher solubility in organic solvents .

- Lipophilicity : The 2,4-dimethyloxazole and dimethoxyphenyl groups likely increase logP values compared to more polar derivatives like triazoles or oxadiazoles .

Structural Comparison Table

Biological Activity

N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3-oxazole ring, which is known for its biological significance. The molecular formula is , and it has a molecular weight of approximately 273.28 g/mol. The presence of the 2,4-dimethoxyphenyl group enhances its lipophilicity and potential bioactivity.

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide exhibit various mechanisms of action:

- Antiviral Activity : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication. For instance, compounds containing oxazole rings have demonstrated significant antiviral properties against viruses like HCV and HSV .

- Antimicrobial Properties : Studies have reported that oxazole derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures exhibited notable activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving oxazole derivatives:

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted that certain oxazole derivatives exhibited potent antiviral activity against multiple strains of viruses including HCV and influenza viruses. The compounds were tested in vitro and demonstrated IC50 values significantly lower than those of standard antiviral drugs .

Case Study 2: Antimicrobial Assessment

In a comprehensive review on the antimicrobial properties of oxazole derivatives, researchers found that compounds similar to N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide showed substantial inhibition zones against S. aureus and E. coli, indicating their potential as effective antimicrobial agents .

Case Study 3: Neuroprotective Potential

Research focusing on AChE inhibitors revealed that certain analogs of the compound could effectively inhibit AChE activity at low concentrations (IC50 = 2.7 µM). This suggests potential therapeutic applications for cognitive disorders related to cholinergic dysfunctions .

Q & A

Q. Advanced Research Focus

- ADMET prediction : Use SwissADME or ProTox-II to estimate solubility (LogP ~2.5), CYP450 inhibition risks, and hepatotoxicity .

- Toxicity modeling : GUSAR-online predicts acute toxicity (LD₅₀) based on QSAR models, highlighting potential cardiotoxicity from methoxy group interactions .

- Docking studies : AutoDock Vina screens against COX-2 or CDK1 targets, prioritizing derivatives with improved binding affinity (ΔG < -8 kcal/mol) .

What spectroscopic techniques are essential for characterizing synthetic intermediates and final products?

Q. Basic Research Focus

- HPLC/LCMS : Retention time (e.g., 1.64 minutes under SQD-FA05 conditions) and m/z (e.g., [M+H]⁺ = 294) confirm purity and molecular weight .

- ¹H/¹³C NMR : Key signals include oxazole C5-carboxamide (δ 165–170 ppm in ¹³C) and dimethyl groups (δ 2.4–2.6 ppm in ¹H) .

- IR spectroscopy : Amide I bands (1640–1680 cm⁻¹) and C-O stretches (1250–1300 cm⁻¹) validate functional groups .

How does substituent positioning (e.g., 2,4-dimethoxyphenyl vs. 3,4-dimethoxyphenyl) affect biological activity?

Advanced Research Focus

Comparative studies on analogs show:

- 2,4-Dimethoxy substitution : Enhances membrane permeability due to balanced lipophilicity (LogP ~2.8) .

- 3,4-Dimethoxy substitution : Increases steric hindrance, reducing CDK1 inhibition by 40% in leukemia models .

- Methoxy group removal : Lowers antifungal activity (MIC > 128 µg/mL vs. 16 µg/mL for parent compound) .

What strategies improve the stability of N-(2,4-dimethoxyphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide in aqueous solutions?

Q. Basic Research Focus

- pH optimization : Buffering at pH 6.5–7.0 minimizes hydrolysis of the oxazole ring .

- Lyophilization : Formulate with trehalose (1:5 w/w) to prevent aggregation in storage .

- Light protection : Amber vials reduce photodegradation of methoxy groups .

How can structural analogs guide SAR studies for targeted drug design?

Q. Advanced Research Focus

- Bioisosteric replacement : Substitute the oxazole with thiazole (improves antiviral activity) or triazole (enhances metabolic stability) .

- Methoxy group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate COX-2 selectivity .

- Hybrid molecules : Conjugation with glycyrrhetinic acid (e.g., DG14 derivatives) enhances anti-inflammatory potency (IC₅₀ = 0.8 µM vs. 5.2 µM for parent) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.